molecular formula C12H8O4 B14420486 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester CAS No. 83575-14-8

2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester

Cat. No.: B14420486
CAS No.: 83575-14-8
M. Wt: 216.19 g/mol
InChI Key: XPMDGZGDHVXSKC-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester is a chemical compound with the molecular formula C12H8O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid. The process generally includes the following steps:

    Esterification Reaction: The carboxylic acid group of 2-Naphthalenecarboxylic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then neutralized and the product is purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthoic acid: Similar in structure but lacks the ester group.

    1,4-Dihydroxy-2-naphthoic acid: Contains hydroxyl groups instead of the ester group.

    Naphthalene-β-carboxylic acid: Another derivative of naphthalene with a carboxylic acid group.

Uniqueness

2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester is unique due to the presence of both a carboxylic acid group and a methyl ester group. This combination of functional groups imparts distinct chemical properties, making it useful in various synthetic and industrial applications.

Properties

IUPAC Name

methyl 1,4-dioxonaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMDGZGDHVXSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346446
Record name 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83575-14-8
Record name 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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